Lipophilicity (logP) Differentiates Methyl 3-Methyl from 3-Unsubstituted and 3-Aryl Thieno[3,2-b]pyridine-2-carboxylates
The target compound (XLogP3-AA = 3.4) occupies a lipophilicity niche between the more polar unsubstituted core and the more lipophilic 3-phenyl analog, enabling fine-tuning of partition coefficients in lead optimization. The 5-(trifluoromethyl)thieno[3,2-b]pyridine core without a carboxylate ester has a measured logP of 3.99 ; the target compound's lower logP (3.4) reflects the polarity contribution of the methyl ester. In contrast, the 3-phenyl analog (MW 337.32 vs. 275.25) is expected to exhibit a significantly higher logP (>4.5 predicted) based on its larger hydrophobic surface area . The 3-methyl substituent provides a modest increase in lipophilicity relative to a hydrogen atom at position 3 while preserving favorable TPSA (67.4 Ų) for oral bioavailability prediction [1].
| Evidence Dimension | Predicted partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.4 |
| Comparator Or Baseline | 5-(Trifluoromethyl)thieno[3,2-b]pyridine (core scaffold): logP = 3.99 (measured); Methyl 3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate: logP predicted >4.5 |
| Quantified Difference | ΔlogP ≈ -0.6 vs. core scaffold; ΔlogP ≈ -1.1 vs. 3-phenyl analog (estimated) |
| Conditions | XLogP3-AA computed by PubChem 2021.05.07; measured logP from ChemSrc for comparator |
Why This Matters
The intermediate logP positions the compound as a privileged fragment for balancing potency and ADME properties in central nervous system (CNS) and oral drug programs, where logP values of 2–4 are often targeted.
- [1] PubChem. Methyl 3-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate. CID 16413739. XLogP3-AA: 3.4; TPSA: 67.4 Ų. https://pubchem.ncbi.nlm.nih.gov/compound/16413739 View Source
